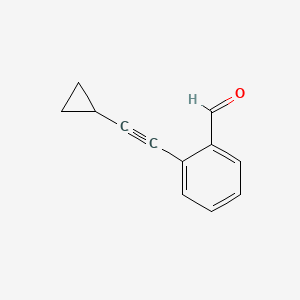

2-(环丙基乙炔基)苯甲醛

描述

Synthesis Analysis

The synthesis of 2-(Cyclopropylethynyl)benzaldehyde involves the reaction between cyclopropyl acetylene and 2-bromobenzaldehyde . This reaction yields the desired product .

Molecular Structure Analysis

The molecular formula of 2-(Cyclopropylethynyl)benzaldehyde is C₁₂H₁₀O . It consists of a benzene ring with an aldehyde group and a carboxylic acid group as substituents, positioned ortho to each other . The compound exhibits ring–chain tautomerism , where the two substituents can react to form 3-hydroxyphthalide , a cyclic lactol .

Physical and Chemical Properties Analysis

科学研究应用

催化合成应用

包括类似物在内的各种 2-[6-en-1-ynyl]苯甲醛已使用 Huisgen 型 [3+2] 环加成有效环化。该过程涉及四环铂-卡宾配合物,产生具有良好产率和优异立体选择性的三环产物。该方法已成功应用于法维林合成,突出了其在复杂有机合成中的潜力 (Oh、Lee 和 Hong,2010)。

有机合成中的酶催化

苯甲醛裂解酶是一种对映选择性酶,已被用于催化 (R)-苯偶姻衍生物的形成和裂解。一项研究使用反应工程研究了 (R)-3,3'-二甲氧基苯偶姻和 (R)-3-甲氧基-2'-氯苯偶姻的不对称合成。这证明了酶催化在合成复杂有机化合物中的潜力,展示了苯甲醛在生物有机化学中的多功能性 (Kühl、Zehentgruber、Pohl、Müller 和 Lütz,2007)。

同位素标记苯甲醛的合成

已经开发出一种合成功能化 2H 和 13C 标记苯甲醛的一般方法,证明了它们作为有机化学中构建模块的重要性。该过程允许通过区域选择性甲酰化转移同位素纯度 >99%,突出了苯甲醛在天然产物和药物合成中的作用 (Boga、Alhassan 和 Hesk,2014)。

苯甲醛的生物生产

对毕赤酵母(一种甲基营养酵母)的研究表明其能够生产苯甲醛,这是一种在风味工业中广泛使用的分子。这项研究强调了生物技术方法在生产有商业价值的化合物中的潜力,重点是可持续性和消费者偏好 (Craig 和 Daugulis,2013)。

仿生催化

使用 2-羟丙基-β-环糊精聚合物作为水溶液中苯甲醛介导合成的仿生酶代表了催化中的一种新方法。该方法突出了仿生催化剂在水溶液中实现高底物转化率和产品选择性的作用,拓展了苯甲醛在绿色化学中的应用 (Yang 和 Ji,2013)。

氧化性能增强

对用氯磺酸处理的介孔 Ti-SBA-15 的研究表明氧化性能提高了两倍,从而提高了苯甲醇的转化率。这说明了改性催化剂在工业应用中的潜力,特别是在为各个行业生产苯甲醛方面 (Sharma、Soni 和 Dalai,2012)。

作用机制

Target of Action

Benzaldehydes, in general, have been found to target cellular antioxidation systems .

Mode of Action

Benzaldehydes are known to disrupt cellular antioxidation systems . They can serve as potent redox cyclers that inhibit microbial growth through destabilization of cellular redox homeostasis .

Biochemical Pathways

Benzaldehydes are synthesized via the β-oxidative pathway in peroxisomes . They are also involved in the shikimate pathway for the biosynthesis of phenolic acids .

Pharmacokinetics

It is known that the compound should be stored at 2-8°c for stability .

Result of Action

Benzaldehydes are known to have antifungal activity and can disrupt cellular antioxidation systems .

安全和危害

生化分析

Biochemical Properties

2-(Cyclopropylethynyl)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as superoxide dismutases and glutathione reductase. These interactions are crucial as they can influence the redox state of cells and impact cellular antioxidation mechanisms . The compound’s ability to disrupt cellular redox homeostasis makes it a valuable tool in studying oxidative stress and related biochemical pathways.

Cellular Effects

The effects of 2-(Cyclopropylethynyl)benzaldehyde on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can disrupt the antioxidation systems in fungal cells, leading to inhibited growth and increased sensitivity to oxidative stress . Additionally, it can modulate gene expression related to oxidative stress response pathways, thereby affecting cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, 2-(Cyclopropylethynyl)benzaldehyde exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes such as superoxide dismutases and glutathione reductase, leading to an accumulation of reactive oxygen species (ROS) and subsequent oxidative stress . This inhibition can alter gene expression patterns, particularly those involved in the oxidative stress response, thereby impacting cellular function and viability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Cyclopropylethynyl)benzaldehyde have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to 2-(Cyclopropylethynyl)benzaldehyde can lead to sustained oxidative stress and potential cellular damage . The compound’s stability under various storage conditions, such as at 2-8°C, also plays a role in its effectiveness over time .

Dosage Effects in Animal Models

The effects of 2-(Cyclopropylethynyl)benzaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects, including oxidative stress and cellular damage . Understanding the threshold effects and toxicological profile of 2-(Cyclopropylethynyl)benzaldehyde is essential for its safe and effective use in biochemical research.

Metabolic Pathways

2-(Cyclopropylethynyl)benzaldehyde is involved in various metabolic pathways, particularly those related to the metabolism of aromatic compounds. It can be metabolized via the benzaldehyde, benzoate, and catechol ortho-cleavage pathways . These pathways involve enzymes such as aromatic alcohol dehydrogenase and aromatic aldehyde dehydrogenase, which convert the compound into metabolites that can enter the tricarboxylic acid (TCA) cycle.

Transport and Distribution

The transport and distribution of 2-(Cyclopropylethynyl)benzaldehyde within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while specific transporters may facilitate its uptake and distribution within cells . Understanding these interactions is crucial for determining the compound’s localization and accumulation in different cellular compartments.

Subcellular Localization

2-(Cyclopropylethynyl)benzaldehyde is localized in various subcellular compartments, where it can exert its biochemical effects. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For instance, it may accumulate in the mitochondria, where it can disrupt mitochondrial function and induce oxidative stress.

属性

IUPAC Name |

2-(2-cyclopropylethynyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O/c13-9-12-4-2-1-3-11(12)8-7-10-5-6-10/h1-4,9-10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQZBHGVONTLIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C#CC2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652242 | |

| Record name | 2-(Cyclopropylethynyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914220-97-6 | |

| Record name | 2-(Cyclopropylethynyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Propan-2-yl)phenoxy]pyridine-4-carboxylic acid](/img/structure/B1451680.png)

![1-[2-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine](/img/structure/B1451685.png)

![[5-(3-Methoxyphenyl)isoxazol-3-yl]acetic acid](/img/structure/B1451687.png)

![Dimethyl(2-{3-[(methylamino)methyl]phenoxy}ethyl)amine](/img/structure/B1451690.png)

![3-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B1451692.png)

![5-[(4-Benzylpiperazin-1-yl)carbonyl]-2-methylaniline](/img/structure/B1451700.png)